
4-((3-Bromophenyl)amino)quinazoline-6,7-diol
Overview
Description
4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative known for its significant biological activities.
Preparation Methods
The synthesis of quinazoline derivatives, including 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, can be achieved through various methods. Some of the common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-catalyzed reaction: Transition metals like palladium and copper are used as catalysts to facilitate the reaction.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Chemical Reactions Analysis
Acylation at the Primary Amino Group
The primary amino group at position 4 of the quinazoline core undergoes acylation under mild coupling conditions. For example:
- Reactants : Acrylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl).
- Conditions : Dry DMF, 0–20°C, 4.25 hours under nitrogen atmosphere .
- Product : N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide.
- Yield : 45% after purification via column chromatography and recrystallization .
Mechanistic Insights :
The reaction proceeds via activation of the carboxylic acid (acrylic acid) by EDCI, forming an active ester intermediate. Nucleophilic attack by the primary amine generates the acrylamide derivative .
Reaction Type | Reactants | Conditions | Yield | Product | Reference |
---|---|---|---|---|---|
Acylation | Acrylic acid, EDCI·HCl | DMF, 0–20°C, 4.25 h, N₂ | 45% | N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide |
Functionalization of Hydroxyl Groups
The 6,7-diol groups on the quinazoline core are potential sites for alkylation or acylation, though explicit examples for this compound are not reported. Based on structural analogs (e.g., erlotinib) :
Potential Reactions :
- Methylation : Using methyl iodide and a base (e.g., K₂CO₃) to form 6,7-dimethoxy derivatives.
- Acylation : Reaction with acetic anhydride to form diacetate esters.
Challenges :
- Steric hindrance from the adjacent hydroxyl groups may require protective strategies (e.g., silylation) for selective modification.
Biological Activity via Structural Modifications
Derivatives of this compound exhibit notable bioactivity, driving synthetic interest:
- Anticancer Activity : Acylation products (e.g., acrylamide derivatives) show epidermal growth factor receptor (EGFR) inhibition .
- Antitubercular Potential : Bromophenyl-substituted quinazolines demonstrate moderate activity against Mycobacterium tuberculosis (MIC ~1.25–20 μM) .
Key Findings :
- The 3-bromophenyl group enhances target binding affinity in kinase inhibitors .
- Hydroxyl groups contribute to solubility but may reduce metabolic stability .
Stability and Reactivity Considerations
Scientific Research Applications
Case Studies
- Study on WHI-P154 : In vitro studies revealed that the EGF-P154 conjugate could enter glioblastoma cells rapidly, resulting in significant cell death at low concentrations (IC50 of approximately 813 nM). This specificity was notable as no cytotoxicity was observed in EGF-R-negative leukemia cells even at high concentrations .
- Inhibition of β-catenin/Tcf-4 Pathway : Other derivatives have been identified as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in colorectal cancer. These compounds can induce apoptosis or growth suppression in cells that have lost APC function, suggesting their potential in cancer therapy .
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular properties. A study screened a series of 4-anilinoquinolines and quinazolines, identifying several novel inhibitors of Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited high potency against Mtb with minimal toxicity to human cells .
Data Table: Anti-Tubercular Activity
Compound | MIC90 Value (μM) | Toxicity Level |
---|---|---|
Compound 34 | 0.63 - 1.25 | Limited |
Compound 1 | >20 | None |
Compound 3 | >10 | None |
Viral Infections
The compound class has been explored for their antiviral properties, particularly against hepatitis C and other viral infections. Several quinazoline derivatives have been reported to exhibit biological activity against various pathogens, indicating their potential as antiviral agents .
Protein Kinase Inhibition
Quinazoline derivatives are recognized for their role as protein kinase inhibitors. This activity is critical for developing treatments for diseases characterized by aberrant kinase signaling, including various cancers .
Mechanism of Action
The mechanism of action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptotic cell death in glioblastoma cells by binding to and entering target cells via receptor-mediated endocytosis . This interaction leads to the internalization of epidermal growth factor receptor molecules, ultimately resulting in cell death .
Comparison with Similar Compounds
4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be compared with other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
WHI-P154: A quinazoline derivative with potent cytotoxic activity against glioblastoma cells.
The uniqueness of this compound lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer research. This compound has been studied for its potential anti-cancer properties, especially against various human cancer cell lines, and its mechanisms of action have been elucidated through various biochemical studies.
The primary biological activity of this compound involves its interaction with human cancer cell lines such as PC-3 (prostate cancer), MGC-803 (gastric cancer), HGC-27 (gastric cancer), A549 (lung cancer), and H1975 (lung cancer). The compound exhibits potent anti-proliferative activity, particularly against MGC-803 cells, by inducing cell cycle arrest at the G1 phase. This action prevents the cells from progressing to the S phase for DNA replication, leading to significant cytotoxicity and apoptotic cell death at micromolar concentrations .
Biochemical Pathways
The compound affects several biochemical pathways:
- Cell Cycle Regulation : Induces G1 phase arrest.
- Apoptosis : Triggers programmed cell death in cancer cells.
- Cytotoxicity : Demonstrates selective cytotoxicity against glioblastoma cells when conjugated with recombinant human epidermal growth factor (EGF), enhancing its therapeutic efficacy .
Pharmacokinetics
Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells at micromolar concentrations. The compound's pharmacokinetic profile suggests that it can be effectively utilized in targeted therapies, particularly when combined with EGF to improve selectivity and potency against tumor cells .
Comparative Analysis
To understand its unique properties better, we can compare this compound with other quinazoline derivatives:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity in Glioblastoma : A study demonstrated that this compound induced significant apoptosis in U373 and U87 glioblastoma cell lines at micromolar concentrations. The conjugation with EGF enhanced its uptake and cytotoxic effect specifically in glioblastoma cells while sparing normal cells .
- Mechanistic Insights : Research indicated that the compound's ability to inhibit cell proliferation is linked to its structural features that allow it to bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways .
- Inhibition of Mycobacterium tuberculosis : Although primarily focused on cancer therapy, related studies on quinazoline derivatives have shown potential anti-tubercular activities, indicating a broader spectrum of biological activities within this chemical class .
Properties
IUPAC Name |
4-(3-bromoanilino)quinazoline-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCXMIIVHUIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416142 | |
Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-86-1 | |
Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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